molecular formula C21H16BrNO B14342550 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide CAS No. 96206-86-9

1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide

Cat. No.: B14342550
CAS No.: 96206-86-9
M. Wt: 378.3 g/mol
InChI Key: GPMOZYSTCFSQPL-UHFFFAOYSA-M
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Description

1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ring substituted with a phenylethynyl group and a 2-oxo-2-phenylethyl group The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an appropriate alkylating agent, such as benzyl bromide, under basic conditions.

    Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the 2-Oxo-2-phenylethyl Group: The 2-oxo-2-phenylethyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride (such as benzoyl chloride) reacts with the pyridinium ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.

    Industry: It can be used in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium chloride: Similar structure with a chloride counterion instead of bromide.

    1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium iodide: Similar structure with an iodide counterion.

    1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium sulfate: Similar structure with a sulfate counterion.

Uniqueness

1-(2-Oxo-2-phenylethyl)-2-(phenylethynyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the bromide counterion. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

96206-86-9

Molecular Formula

C21H16BrNO

Molecular Weight

378.3 g/mol

IUPAC Name

1-phenyl-2-[2-(2-phenylethynyl)pyridin-1-ium-1-yl]ethanone;bromide

InChI

InChI=1S/C21H16NO.BrH/c23-21(19-11-5-2-6-12-19)17-22-16-8-7-13-20(22)15-14-18-9-3-1-4-10-18;/h1-13,16H,17H2;1H/q+1;/p-1

InChI Key

GPMOZYSTCFSQPL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=[N+]2CC(=O)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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